molecular formula C7H10O2 B1345462 1,4-Dioxaspiro[4.4]non-6-ene CAS No. 695-56-7

1,4-Dioxaspiro[4.4]non-6-ene

Cat. No. B1345462
CAS RN: 695-56-7
M. Wt: 126.15 g/mol
InChI Key: ATFWVBMLTLPOHI-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]non-6-ene (DSN) is a cyclic organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals and polymers. DSN is a six-membered ring system composed of two oxygen atoms and four carbon atoms. It is a colorless liquid with a boiling point of 120°C and a melting point of -32°C. It is soluble in organic solvents such as benzene and is insoluble in water.

Scientific Research Applications

Crystal Structure and Thermodynamics

1,4-Dioxaspiro[4.4]non-6-ene and its derivatives have been studied for their unique crystal structures and thermodynamic properties. For instance, a derivative, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, was analyzed for its crystal structure and thermodynamic properties. This research contributes to the understanding of molecular structures and properties of spiro compounds (Zeng, Wang, & Zhang, 2021).

Synthesis and Antibacterial Evaluation

Derivatives of 1,4-Dioxaspiro[4.4]non-6-ene have been synthesized and evaluated for antibacterial properties. A study on the synthesis, spectral characterization, and in vitro antibacterial evaluation of triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated potential antibacterial activity against various bacterial species (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).

Cascade Chemical Processes

1,4-Dioxaspiro[4.4]non-6-ene and its analogs are important in cascade chemical processes. A study described a cascade route to 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones from N,O-diacyl hydroxylamines, highlighting the compound's significance in complex chemical transformations (Nazarian & Forsyth, 2021).

Metal Corrosion Inhibition

Compounds related to 1,4-Dioxaspiro[4.4]non-6-ene, such as spirocyclopropane derivatives, have been exploredfor their potential in metal corrosion inhibition. A study on the inhibition performances of these derivatives for mild steel protection in acidic environments demonstrated their effectiveness as corrosion inhibitors, highlighting an important industrial application (Chafiq et al., 2020).

Synthesis of Complex Molecules

1,4-Dioxaspiro[4.4]non-6-ene derivatives are pivotal in the synthesis of complex molecules. A study on the synthesis of substituted spiro[imidazole-4,2′-pyrroles] from pyrrolooxazinetriones utilized these spiro compounds, demonstrating their utility in creating pharmacologically interesting structures (Tretyakov, Bashorina, Belozerova, & Maslivets, 2021).

Environmental Applications

1,4-Dioxaspiro[4.4]non-6-ene derivatives have been investigated for environmental applications. For example, in the degradation of the antibiotic enrofloxacin in water, a study utilized a gas-liquid nanosecond pulsed dielectric barrier discharge plasma reactor, demonstrating the potential of these compounds in environmental remediation (Aggelopoulos et al., 2020).

Colorimetric Detection

A novel spirooxazine derivative related to 1,4-Dioxaspiro[4.4]non-6-ene was developed for colorimetric detection of mercury ions, showcasing the compound's application in sensitive and selective chemical sensing (Pattaweepaiboon et al., 2020).

Drug Discovery and Pharmacology

In the realm of drug discovery and pharmacology, derivatives of 1,4-Dioxaspiro[4.4]non-6-ene have been utilized for the synthesis of potential drug candidates. A study reported the total synthesis ofspirocyclic PKS-NRPS-based fungal metabolites, which possess a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core. This work highlights the role of these compounds in the development of novel synthetic strategies for pharmaceuticals (Jo & Han, 2018).

Biotransformation and Detoxification

The biotransformation and detoxification of 1,4-dioxane, a significant environmental contaminant, have been studied using bacterial strains and consortia. Research demonstrates the potential of these organisms in the degradation of compounds like 1,4-Dioxaspiro[4.4]non-6-ene, contributing to environmental clean-up efforts (Kikani, Bhojani, Amit, & Madhava, 2021).

Water Treatment

1,4-Dioxaspiro[4.4]non-6-ene derivatives have been used in water treatment processes. A study on the removal of 1,4-dioxane from water using CuO-coated ceramic membranes coupled with ozone showcases their role in innovative water treatment technologies (Scaratti, Noni Junior, José, & Moreira, 2020).

properties

IUPAC Name

1,4-dioxaspiro[4.4]non-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-4-7(3-1)8-5-6-9-7/h1,3H,2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFWVBMLTLPOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219731
Record name Cyclopent-2-en-1-one-ethyleneacetal
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.4]non-6-ene

CAS RN

695-56-7
Record name 1,4-Dioxaspiro[4.4]non-6-ene
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Record name Cyclopent-2-en-1-one-ethyleneacetal
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Record name 695-56-7
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Record name Cyclopent-2-en-1-one-ethyleneacetal
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Record name Cyclopent-2-en-1-one-ethyleneacetal
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Record name 1,4-Dioxaspiro[4.4]non-6-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
JD Elliott, AB Kelson, N Purcell, RJ Stoodley… - Journal of the …, 1983 - pubs.rsc.org
(3R,4S,5R)-3,4-O-Cyclohexylidene-3,4,5-trihydroxycyclohexan-1-one (11a), prepared from D-quinic acid (4a) by a published three-step sequence, was converted into the 5-O-benzoyl …
Number of citations: 6 pubs.rsc.org
N Mase, Y Watanabe, T Toru - The Journal of Organic Chemistry, 1998 - ACS Publications
Addition of alkyl radicals to a diastereomeric mixture of (4R)- and (4S)-4-methyl-2-[(2,4,6-triisopropylphenyl)sulfinyl]-2-cyclopentenones gave the diastereomerically pure addition …
Number of citations: 32 pubs.acs.org
BD Johnston, E Czyzewska… - The Journal of Organic …, 1987 - ACS Publications
“Unstable product. spending cyclobutane derivatives. The [2+ 2] cycloaddition of dichloroketene to thioketal and ketal derivatives of,/3-unsaturated ketones would constitute a formal …
Number of citations: 38 pubs.acs.org
A Richter, C Hedberg, H Waldmann - The Journal of Organic …, 2011 - ACS Publications
A synthesis of the fully protected C-ring fragment of the tricyclic diterpene fusicoccin A is reported. The desired cyclopentenyl halides 5a,b are obtained in a total of nine steps. Key …
Number of citations: 18 pubs.acs.org
MM Heravi, V Zadsirjan… - Asian Journal of …, 2020 - Wiley Online Library
The Stetter reaction is actually a special C−C bond forming reaction through a 1,4‐addition reaction in the presence of nucleophilic catalyst. It involves a reaction between aldehydes …
Number of citations: 40 onlinelibrary.wiley.com
T Tabuchi, D Urabe, M Inoue - The Journal of Organic Chemistry, 2016 - ACS Publications
The fused 6/7/5/6/6-membered (ABCDE) ring system of talatisamine was synthesized in 22 steps. After preparation of the AE-ring structure from 2-(ethoxycarbonyl)cyclohexanone, …
Number of citations: 32 pubs.acs.org
N Mase, Y Watanabe, Y Ueno… - The Journal of Organic …, 1997 - ACS Publications
The diastereoselectivity of intermolecular β-addition of alkyl radicals to 2-(arylsulfinyl)-2-cycloalkenones depends largely upon the structure of the arylsulfinyl group. The reaction of 2-…
Number of citations: 70 pubs.acs.org
E Tempio, A Ravez, D Lach, M Kapkowski, K Plevova… - Tetrahedron, 2023 - Elsevier
Conjugation of a carbonyl function with a carbon-carbon double bond tends to limit the efficiency of conventional acetalisation procedures. In the present report, we describe our study of …
Number of citations: 0 www.sciencedirect.com
HC Hailes, B Isaac, MH Javaid - Tetrahedron, 2001 - Elsevier
A novel and efficient synthesis of both (±)-methyl epijasmonate and (±)-cis-3-(2-oxopropyl)-2-(pent-2Z-enyl)-cyclopentan-1-one is described. The key step to establish the cis-…
Number of citations: 18 www.sciencedirect.com
LA Paquette, S Nakatani, TM Zydowsky… - The Journal of …, 1999 - ACS Publications
A practical route for elaboration of the [5.9.5] tricyclic nucleus of jatrophatrione (1) is reported. The two key steps involve an oxyanionic Cope rearrangement and a Grob fragmentation. …
Number of citations: 43 pubs.acs.org

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